molecular formula C14H8Cl4 B12560132 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene CAS No. 198886-60-1

2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene

Cat. No.: B12560132
CAS No.: 198886-60-1
M. Wt: 318.0 g/mol
InChI Key: UISNLCJFUQUCSG-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene typically involves the photochemical degradation of DDT or its metabolites. One common method includes the photochemical generation, chemical synthesis, and isolation of the compound from DDT or DDE . The reaction conditions often involve UV light to induce the photochemical reactions necessary for the transformation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific use as a research chemical rather than a commercially produced substance. the synthesis generally follows similar pathways as those used in laboratory settings, with a focus on photochemical reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different chlorinated products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms may be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with enzyme function and membrane integrity. The molecular targets include various enzymes involved in metabolic pathways, leading to toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is unique due to its specific formation through photochemical degradation of DDT and DDE. Its presence in the environment as a minor metabolite of DDT highlights its role in the study of organochlorine persistence and degradation .

Properties

CAS No.

198886-60-1

Molecular Formula

C14H8Cl4

Molecular Weight

318.0 g/mol

IUPAC Name

2,4-dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene

InChI

InChI=1S/C14H8Cl4/c15-10-6-7-11(12(16)8-10)13(14(17)18)9-4-2-1-3-5-9/h1-8H

InChI Key

UISNLCJFUQUCSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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